REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Si](C)(C)C)[C:3]=1[CH:4]=[O:5].[Br:14]Br.C(=O)([O-])O.[Na+]>C(Cl)(Cl)(Cl)Cl>[Br:14][C:6]1[C:3]([CH:4]=[O:5])=[C:2]([OH:1])[CH:9]=[CH:8][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C(=CC=C1)[Si](C)(C)C
|
Name
|
|
Quantity
|
2.15 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with sodium thiosulfate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with a mixture of hexane and toluene (4:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=C1C=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.74 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |